molecular formula C9H8N2O B8697372 5-Allyl-2,1,3-benzoxadiazole

5-Allyl-2,1,3-benzoxadiazole

Cat. No.: B8697372
M. Wt: 160.17 g/mol
InChI Key: LZCNFBITEYOXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Allyl-2,1,3-benzoxadiazole is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

5-prop-2-enyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C9H8N2O/c1-2-3-7-4-5-8-9(6-7)11-12-10-8/h2,4-6H,1,3H2

InChI Key

LZCNFBITEYOXLV-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC2=NON=C2C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-2,1,3-benzoxadiazole (10 g, 50.3 mmol) was dissolved in toluene (300 mL) and treated with lithium chloride (6.39 g, 151 mmol), Pd(Ph3P)4 (2.90 g, 2.51 mmol), and allyltributylstannane (18.66 ml, 60.3 mmol). Degassed and refluxed the mixture under N2 for 3 hrs. The reaction mixture turned black. Poured the reaction mixture into water and extracted with ethyl acetate. The organic layer was separated, washed with brine, dried, and evaporated to dryness. The residue was chromatographed through 120 g ISCO Redi-Sep column and eluted with 0-10% ethyl acetate/hexane to yield 5-(prop-2-en-1-yl)-2,1,3-benzoxadiazole.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
6.39 g
Type
reactant
Reaction Step Two
Quantity
18.66 mL
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 250 mL flask charged with 5-Bromo-2,1,3-benzoxadiazole (5.0 g, 25 mmol), Palladium Tetrakis (0.87 g, 0.75 mmol), and lithium chloride (2.1 g, 50 mmol) was added Allyl Tri-n-butyltin (10 g, 30 mmol) and toluene (100 mL). The mixture was attached to a reflux condenser, sealed and purged with nitrogen. The reaction was heated to 110° C. for 2 hours. TLC showed good and complete reaction. The reaction was diluted with EtOAc, washed with brine, concentrated and purified by silica gel chromatography.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
catalyst
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Lithium chloride (0.64 g, 15.1 mmol) was added to a mixture of 5-bromo-2,1,3-benzoxadiazole (1.0 g, 5.0 mmol), tetrakis(triphenylphosphine)palladium (0.29 g, 0.25 mmol) and allyl tri-n-butyltin (1.87 ml, 6.0 mmol) in 30 ml toluene then refluxed for 3 hours. The reaction was filtered, concentrated, and loaded into an ISCO 120 gm Redi-Sep then eluted with a gradient of 0-50% ethyl acetate/hexane. 1H-NMR (500 MHz, CDCl3) δ ppm 7.76 (d, J=9 Hz, 1H), 7.59 (s, 1H), 7.28 (d, J=9 Hz, 1H), 5.95-6.03 (m, 1H), 5.24 (d, J=10 Hz, 1H), 5.20 (d, J=15 Hz, 1H), 3.49 (d, J=6.5 Hz, 2H).
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.29 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.